![molecular formula C15H14BrNO3S2 B1666946 BH3I-1 CAS No. 300817-68-9](/img/structure/B1666946.png)
BH3I-1
説明
BH3I-1は、Bcl-2ファミリータンパク質を標的とする低分子阻害剤であり、特にBak BH3ペプチドとBcl-xLとの結合を阻害します。 この化合物は、Bcl-2ファミリー内でアポトーシスを誘導し、アポトーシス促進タンパク質とアポトーシス抑制タンパク質間の相互作用を阻害する役割で知られています .
準備方法
合成経路と反応条件: BH3I-1の合成には、4-ブロモベンズアルデヒドとα-イソプロピル-4-オキソ-2-チオキソ-3-チアゾリジン酢酸の反応が含まれます。 反応は通常、水酸化ナトリウムなどの塩基の存在下、還流条件下で行われます .
工業生産方法: this compoundの具体的な工業生産方法は広く文書化されていませんが、この化合物は一般的に、標準的な有機合成技術を用いて研究室で合成されています。 このプロセスには、精製と特性評価を含む複数のステップが含まれ、高純度と収率が確保されます .
反応の種類:
阻害反応: this compoundは、Bak BH3ペプチドとBcl-xLとの結合だけでなく、p53とMDM2間の相互作用も阻害します
アポトーシス誘導: この化合物は、アポトーシスを促進するタンパク質とアポトーシスを抑制するタンパク質間の相互作用を阻害することで、アポトーシスを誘導します.
一般的な試薬と条件:
試薬: 4-ブロモベンズアルデヒド、α-イソプロピル-4-オキソ-2-チオキソ-3-チアゾリジン酢酸、水酸化ナトリウム。
条件: 還流、標準的な有機合成条件.
主要な生成物:
4. 科学研究への応用
This compoundは、科学研究において幅広い応用範囲があります。
科学的研究の応用
Key Mechanisms:
- Inhibition of Protein-Protein Interactions : BH3I-1 effectively inhibits interactions between Bcl-2 family proteins, which is crucial for initiating apoptotic pathways .
- Polypharmacology : Recent studies indicate that this compound may affect multiple targets, including p53/hDM2 interactions, suggesting a broader therapeutic potential beyond its primary action .
Cancer Cell Lines Studies
This compound has been evaluated across various cancer cell lines to determine its efficacy in inducing apoptosis. For instance:
- In Jurkat cells, this compound demonstrated minimal activity at concentrations below 30 μM, indicating a need for higher concentrations to observe significant effects .
- In other studies, this compound was shown to induce apoptosis in Bcl-2 or Bcl-X_L dependent systems at higher concentrations .
Combination Therapies
Recent research has explored the combination of this compound with other therapies:
- A study highlighted the potential of combining NK cell-based immunotherapy with BH3-mimetics to enhance the killing of chemoresistant neuroblastoma cells . This approach could lead to new treatment strategies for solid tumors.
Mechanistic Insights
Research has shown that this compound competes with Mcl-1 for binding sites on pro-apoptotic proteins, with an IC50 value reported at approximately 2.17 μM . This competitive binding is crucial for its apoptotic effects.
Table 1: Summary of Efficacy Studies on this compound
Study | Cell Line | Concentration (μM) | Observed Effect |
---|---|---|---|
Jurkat | <30 | Minimal activity | |
Various | High (>10) | Induction of apoptosis | |
Neuroblastoma | Varies | Enhanced NK cell killing |
Table 2: Mechanistic Insights into this compound Action
Mechanism | Description |
---|---|
Protein Binding | Competes with Mcl-1 (IC50 = 2.17 μM) |
Apoptosis Induction | Disrupts Bcl-2/Bak interaction |
Polypharmacology | Inhibits p53/hDM2 interactions |
Case Study 1: Evaluation of this compound in Leukemia
In a preclinical study examining leukemia cell lines, this compound was administered alongside traditional chemotherapeutics. The results indicated that while this compound alone had limited efficacy, its combination with other agents significantly enhanced apoptotic responses, suggesting a synergistic effect that warrants further exploration.
Case Study 2: Targeting Mcl-1 Dependency
A recent investigation into neuroblastoma highlighted that tumors exhibiting high Mcl-1 dependency showed increased sensitivity to BH3-mimetics like this compound. This study suggests that targeting Mcl-1 could be an effective strategy for treating specific cancer types resistant to standard therapies .
作用機序
BH3I-1は、Bcl-xLのBH3結合ポケットに結合することにより、その効果を発揮します。これにより、Bak BH3ペプチドとBcl-xL間の相互作用が阻害されます。この阻害により、アポトーシス促進タンパク質が放出され、その結果、アポトーシスが誘導されます。 この化合物は、p53とMDM2間の相互作用も阻害し、細胞死をさらに促進します .
類似化合物:
ABT-737: Bcl-2、Bcl-xL、Bcl-Wに結合することにより、アポトーシスを誘導する別のBcl-2ファミリー阻害剤です.
エピガロカテキンガレート: Bcl-2ファミリータンパク質を阻害し、アポトーシスを誘導する天然化合物です.
オバタクラックス: Bcl-2ファミリータンパク質を標的とし、アポトーシスを促進する合成化合物です.
This compoundの独自性: this compoundは、Bak BH3ペプチドとBcl-xLの結合と、p53とMDM2の相互作用の両方を阻害できる点が特徴です。 この二重阻害により、アポトーシスを研究し、新しい癌療法を開発するための貴重なツールとなっています .
類似化合物との比較
ABT-737: Another Bcl-2 family inhibitor that induces apoptosis by binding to Bcl-2, Bcl-xL, and Bcl-W.
Epigallocatechin Gallate: A natural compound that inhibits Bcl-2 family proteins and induces apoptosis.
Obatoclax: A synthetic compound that targets Bcl-2 family proteins and promotes apoptosis.
Uniqueness of BH3I-1: this compound is unique in its ability to inhibit both the Bak BH3 peptide binding to Bcl-xL and the interaction between p53 and MDM2. This dual inhibition makes it a valuable tool for studying apoptosis and developing new cancer therapies .
生物活性
BH3I-1 is a small molecule classified as a BH3 mimetic, designed to inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL. This compound has gained attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to induce apoptosis in various cell types. This article reviews the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and implications for future research.
This compound functions by mimicking the action of BH3-only proteins, which are pro-apoptotic members of the Bcl-2 family. These proteins activate apoptosis by binding to and inhibiting pro-survival Bcl-2 proteins. The primary mechanisms through which this compound induces apoptosis include:
- Disruption of Bcl-2 Family Interactions : this compound disrupts the interaction between anti-apoptotic proteins (like Bcl-xL) and pro-apoptotic proteins (like Bak), facilitating the release of cytochrome c from mitochondria and subsequent activation of caspases .
- Induction of Mitochondrial Dynamics : Studies indicate that this compound affects mitochondrial morphology, leading to fragmentation which is associated with the initiation of apoptosis .
- Cellular Stress Response Activation : this compound has been shown to induce heme oxygenase-1 (HO-1), a marker associated with cellular stress responses, prior to the onset of apoptosis, suggesting a complex interplay between stress response and apoptotic signaling .
Apoptosis Induction
Research has demonstrated that this compound effectively induces apoptosis in various cell lines. A study on normal human dermal fibroblasts revealed that treatment with this compound resulted in:
- Cytochrome c Release : Indicative of mitochondrial outer membrane permeabilization.
- Procaspase-3 Cleavage : Confirming activation of the apoptotic cascade.
- PARP Cleavage : A marker for caspase activity and cell death .
Comparative Efficacy
In comparative studies, this compound was found to be equally effective in inducing apoptosis in both wild-type and Bax/Bak-deficient fibroblasts. This suggests that its mechanism does not solely rely on these pro-apoptotic factors, distinguishing it from other BH3 mimetics like ABT-737 .
Case Studies
Several case studies have highlighted the potential of this compound in cancer therapy:
- Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated that this compound could sensitize cells to apoptosis when combined with other chemotherapeutic agents, enhancing overall therapeutic efficacy .
- Animal Models : In vivo experiments have shown that administering this compound can lead to tumor regression in mouse models of cancer, supporting its potential as a viable anti-cancer agent .
Data Summary
The following table summarizes key findings from studies investigating the biological activity of this compound:
Future Directions
The findings surrounding this compound suggest several avenues for future research:
- Combination Therapies : Investigating the efficacy of this compound in combination with other targeted therapies or traditional chemotherapeutics could yield improved treatment protocols for resistant cancers.
- Mechanistic Studies : Further exploration into how this compound modulates mitochondrial dynamics and cellular stress responses could provide deeper insights into its action and potential side effects.
特性
IUPAC Name |
2-[5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S2/c1-8(2)12(14(19)20)17-13(18)11(22-15(17)21)7-9-3-5-10(16)6-4-9/h3-8,12H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHIEJLWRGREHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300817-68-9 | |
Record name | BH3I-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。